Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is designed to facilitate the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system. It is primarily used in research settings to develop targeted therapy drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) chain. The PEG chain is then functionalized with bromoacetamide and ethylcarbamoyl groups. The final step involves the attachment of the Boc-protected C12 chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The Boc-protecting group can be removed under acidic conditions.
Coupling Reactions: The compound can form covalent bonds with other molecules through amide or ester linkages
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids: For Boc deprotection, typically trifluoroacetic acid.
Coupling Agents: Such as carbodiimides for forming amide bonds
Major Products:
Deprotected Amine: Formed after Boc removal.
Substituted Derivatives: Formed through nucleophilic substitution
Scientific Research Applications
Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins within cells, offering a novel approach to drug development. Applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in studies to understand protein degradation pathways.
Medicine: Potential use in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of research reagents and tools
Mechanism of Action
The mechanism of action of Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
- Bromoacetamido-PEG4-ethylcarbamoyl-C12-Boc
- Bromoacetamido-PEG6-ethylcarbamoyl-C12-Boc
- Bromoacetamido-PEG12-ethylcarbamoyl-C12-Boc
Uniqueness: Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc is unique due to its specific PEG chain length, which can influence the solubility, stability, and overall efficacy of the PROTACs. The PEG9 chain provides an optimal balance between flexibility and rigidity, making it suitable for various applications in targeted protein degradation .
Properties
IUPAC Name |
tert-butyl 14-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-14-oxotetradecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77BrN2O13/c1-40(2,3)56-39(46)15-13-11-9-7-5-4-6-8-10-12-14-37(44)42-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-35-33-54-31-29-52-27-25-50-23-21-48-19-17-43-38(45)36-41/h4-36H2,1-3H3,(H,42,44)(H,43,45) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWBBYVWLRQYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77BrN2O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.